5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride
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Overview
Description
5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol This compound is characterized by its unique spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system
Preparation Methods
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride can be achieved through several routes. One common method involves the annulation of a cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to yield the desired compound efficiently .
Chemical Reactions Analysis
5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, influencing their activity and leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride can be compared to other spirocyclic compounds, such as:
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in this compound.
Spiro[3.4]octan-1-one: Another related compound, which has a different arrangement of atoms within the spirocyclic ring.
The presence of both oxygen and nitrogen atoms in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5-1-6(9-2-5)3-7-4-6;/h7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZKRCAUHYWAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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